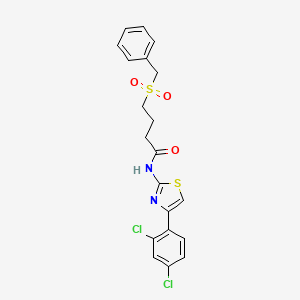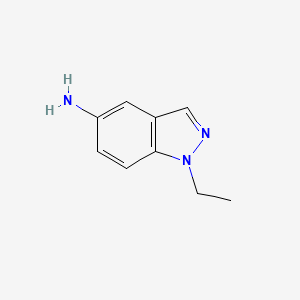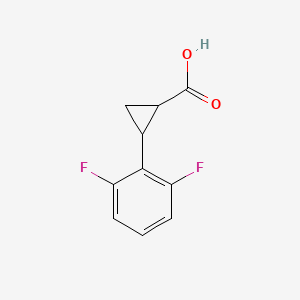![molecular formula C17H17F3N6O2S B2602371 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021119-81-2](/img/structure/B2602371.png)
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo-pyridazine core fused with a piperazine ring and a trifluoromethylbenzenesulfonyl group
科学的研究の応用
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound in the development of novel therapeutic agents, particularly for the treatment of cancer and inflammatory diseases. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug design.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Biology: The compound is used as a chemical probe to study the function of specific proteins and enzymes in biological systems. Its ability to modulate protein activity makes it a valuable tool for understanding cellular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a variety of pathways .
Result of Action
Compounds with similar structures have shown various biological activities .
将来の方向性
The future directions for this compound could involve further exploration of its potential as a selective agonist at the BZ I benzodiazepine receptor . Additionally, given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring , there may be potential for the development of new potent and selective PI3K inhibitors as potential anticancer drugs .
生化学分析
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties .
Molecular Mechanism
It is known that molecules with a -CF3 group can exhibit improved drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .
準備方法
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolo-Pyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring through nucleophilic substitution reactions. This can be accomplished by reacting the triazolo-pyridazine intermediate with piperazine derivatives in the presence of suitable catalysts.
Attachment of the Trifluoromethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine ring with trifluoromethylbenzenesulfonyl chloride under basic conditions to yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反応の分析
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolo-pyridazine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine can be compared with other similar compounds, such as:
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(difluoromethyl)benzenesulfonyl]piperazine: This compound differs by the presence of a difluoromethyl group instead of a trifluoromethyl group. The substitution pattern can affect the compound’s biological activity and chemical properties.
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(methyl)benzenesulfonyl]piperazine: This compound has a methyl group instead of a trifluoromethyl group. The absence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]morpholine: This compound features a morpholine ring instead of a piperazine ring. The change in ring structure can influence the compound’s pharmacokinetic properties and overall biological activity.
The unique combination of the triazolo-pyridazine core, piperazine ring, and trifluoromethylbenzenesulfonyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-5-3-2-4-13(14)17(18,19)20/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSGARWJXECHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2602288.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine](/img/structure/B2602291.png)


![2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)


![N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2602310.png)

